GELSEMINE

Description

Historical Context of Gelsemine (B155926) Research

The study of this compound has a rich history, beginning with its initial isolation and the subsequent efforts to determine its intricate chemical structure.

Initial Isolation and Structural Determination in Scientific Literature

This compound was first isolated from Gelsemium sempervirens in 1870. wikipedia.orgresearchgate.net Early research determined its chemical formula to be C₂₀H₂₂N₂O₂. wikipedia.orgresearchgate.net However, the complete and accurate structural determination of this compound proved to be a significant challenge due to its complexity. The structure was finally elucidated in 1959 through the application of techniques such as X-ray crystallographic analysis and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net This structural determination was a key milestone, paving the way for a deeper understanding of this unique alkaloid.

Contemporary Significance of this compound in Chemical and Biological Sciences

In contemporary research, this compound continues to be of interest due to its challenging molecular structure and its emerging biological properties being explored in preclinical models.

Focus on Complex Molecular Architecture

This compound possesses a complex molecular architecture characterized by a hexacyclic cage structure and seven contiguous stereocenters. researchgate.netbenthamdirect.com This intricate scaffold has made it a compelling target for total synthesis efforts by organic chemists. wikipedia.orgresearchgate.netbenthamdirect.com The challenge of constructing this complex molecule has driven the development of novel synthetic strategies and methodologies, including approaches utilizing highly enantioselective organocatalytic Diels-Alder reactions and biomimetic cyclization reactions. researchgate.netbenthamdirect.com The ongoing interest in the total synthesis of this compound highlights its significance as a benchmark molecule in the field of complex natural product synthesis.

Structure

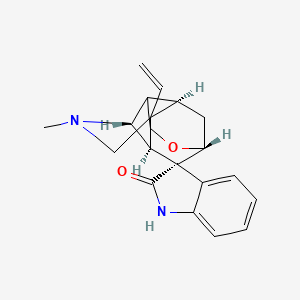

2D Structure

3D Structure

Properties

IUPAC Name |

(1'R,3S,5'S,6'S,8'R)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13-,15-,16-,17+,19?,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYATWFXNPTRM-BOCRADAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6NC5=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564 | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE | |

CAS No. |

509-15-9 | |

| Record name | Gelsemine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178 °C | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564 | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Biogenetic Pathways of Gelsemine

Precursor Compounds and Initial Enzymatic Steps

The foundational building blocks for gelsemine (B155926) biosynthesis are tryptamine (B22526), an indole (B1671886) alkaloid derived from the shikimate pathway, and secologanin (B1681713), a monoterpene derived from the mevalonic acid pathway. wikipedia.orguni-muenchen.deresearchgate.net The convergence of these two distinct biosynthetic routes is a defining feature of MIA biosynthesis.

Tryptamine and Secologanin Condensation

The critical step involving the condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR). researchgate.netcjnmcpu.com This enzyme facilitates a Pictet-Spengler type reaction, resulting in the stereoselective formation of 3α(S)-strictosidine (isovincoside). wikipedia.orguni-muenchen.deresearchgate.netcjnmcpu.com Strictosidine is considered the universal precursor for essentially all monoterpenoid indole alkaloids. wikipedia.orguni-muenchen.deresearchgate.net

The reaction can be summarized as follows:

| Precursor 1 | Precursor 2 | Enzyme | Product |

| Tryptamine | Secologanin | Strictosidine Synthase | 3α(S)-Strictosidine |

Research has shown that STR enzymes from various plant species exclusively produce the 3α(S) epimer, strictosidine, and not its 3R epimer, vincoside, highlighting the stereochemical control of this enzymatic step. uni-muenchen.debiorxiv.org

Role of Strictosidine and the Strictosidine Biosynthesis Gene Cluster (STR BGC)

Strictosidine serves as the pivotal intermediate connecting the initial precursors to the vast array of downstream MIAs. uni-muenchen.deresearchgate.netcjnmcpu.com Following its formation, strictosidine undergoes further enzymatic transformations to yield the diverse structural skeletons observed in this class of natural products. uni-muenchen.de

The genes encoding the enzymes responsible for the initial steps of MIA biosynthesis, including tryptophan decarboxylase (TDC) which produces tryptamine, and strictosidine synthase (STR), are often found organized in gene clusters. biorxiv.orgresearchgate.netnih.gov This organization, known as the Strictosidine Biosynthesis Gene Cluster (STR BGC), appears to be conserved in MIA-producing species within the Gentianales order, which includes Gelsemium sempervirens. biorxiv.orgresearchgate.net The STR BGC facilitates the coordinated expression and activity of the enzymes required for the initial condensation step. biorxiv.org

Intermediate Metabolites and Sequential Transformations

From strictosidine, the biosynthetic pathway to this compound involves a series of sequential enzymatic transformations through several intermediate metabolites. While the full mechanism of this compound biosynthesis is still under investigation, proposed pathways involve specific intermediates that undergo complex rearrangements and modifications. wikipedia.orgresearchgate.net

Based on research and proposed biogenetic routes, the biosynthesis of this compound from strictosidine is thought to proceed through several key intermediates, including koumicine (akkuammidine), koumidine (B2378392), and vobasindiol. wikipedia.orgwikiwand.comiupac.org

Koumicine (Akkuammidine)

Koumicine, also known as akkuammidine, is identified as an intermediate in the biosynthetic pathway leading to this compound. wikipedia.orgwikiwand.com While the specific enzymatic steps converting strictosidine to koumicine are complex and involve rearrangements of the strictosidine skeleton, its position in the proposed pathway suggests it is formed relatively early in the sequence of transformations.

Koumidine

Koumidine is another significant intermediate in the biosynthesis of this compound. wikipedia.orgwikiwand.comiupac.orgnii.ac.jp Studies involving biomimetic synthesis have explored the potential conversion of sarpagine-type alkaloids, which are structurally related to intermediates derived from strictosidine, into koumidine. iupac.orgnii.ac.jp This suggests that koumidine is formed downstream of koumicine through further structural modifications and rearrangements.

Vobasindiol

Vobasindiol is considered a key intermediate positioned later in the proposed biosynthetic route to this compound. wikipedia.orgwikiwand.comiupac.orguga.edu It is thought to be formed from intermediates like koumidine through additional enzymatic steps that further shape the complex polycyclic framework of this compound. iupac.org Vobasindiol, or closely related derivatives like anhydrovobasindiol, are considered pivotal in the pathway, leading eventually to the formation of the characteristic cage structure of this compound. wikipedia.orgwikiwand.comiupac.org

The proposed sequence of some key intermediates in this compound biosynthesis is summarized below:

| Stage | Key Intermediate(s) |

| Initial Condensation | 3α(S)-Strictosidine |

| Early Intermediates | Koumicine (Akkuammidine) |

| Later Intermediates | Koumidine, Vobasindiol, Anhydrovobasindiol, Gelsenidine |

Detailed research findings, often involving the use of labeled precursors and enzymatic studies, have been crucial in elucidating these biosynthetic steps and identifying the intermediate compounds. uni-muenchen.debham.ac.uk Biomimetic synthesis studies, inspired by proposed biosynthetic pathways, have also provided valuable insights into the feasibility of certain transformations and the potential sequence of events in the plant. researchgate.netresearchgate.netiupac.orgbham.ac.ukresearchgate.netnih.govacs.orgresearchgate.net

Anhydrovobasindiol

Anhydrovobasindiol is identified as one of the intermediates in the biosynthetic route from strictosidine to this compound. wikipedia.orgwikiwand.com The pathway proceeds through a series of transformations involving these intermediates, ultimately leading to the complex structure of this compound. wikipedia.orgwikiwand.com Anhydrovobasindiol is also noted as a precursor to related alkaloids like koumine (B8086292), which is formed via oxidation and rearrangement from anhydrovobasindiol. wikipedia.orgwikiwand.com

Gelsenidine (Humantienine-Type)

Gelsenidine, characterized as a humantienine-type alkaloid, is another key intermediate in the biosynthetic sequence leading to this compound. wikipedia.orgwikiwand.com Its position in the pathway occurs after anhydrovobasindiol, representing a step closer to the final this compound structure. wikipedia.orgwikiwand.com

Enzymes and Gene Clusters in this compound Biosynthesis

The biosynthesis of monoterpenoid indole alkaloids, including this compound, is catalyzed by a suite of specific enzymes encoded by genes that are often organized into biosynthetic gene clusters (BGCs). researchgate.netbiorxiv.org These clusters facilitate the coordinated expression of the enzymes required for the multi-step conversion of precursors into the final alkaloid product. researchgate.netbiorxiv.org

Tryptophan Decarboxylase (TDC)

Tryptophan decarboxylase (TDC) is a crucial enzyme in the early stages of MIA biosynthesis. researchgate.netbiorxiv.orgscienceopen.comresearchgate.netfrontiersin.org It catalyzes the decarboxylation of tryptophan to produce tryptamine, one of the two key precursors for strictosidine synthesis. wikipedia.orgwikiwand.combiorxiv.orgfrontiersin.org Studies in Gelsemium sempervirens have shown that GsTDC is a conserved key enzyme and is exclusively produced in roots. researchgate.net The gene encoding TDC is often found in a conserved gene cluster alongside strictosidine synthase (STR) and Multidrug and Toxic Compound Extrusion (MATE) transporter genes in MIA-producing plants. researchgate.netbiorxiv.org

Strictosidine Synthase (STR)

Strictosidine synthase (STR) is another central enzyme in the MIA pathway. researchgate.netbiorxiv.orgscienceopen.comresearchgate.netfrontiersin.org It catalyzes the stereospecific condensation of tryptamine (produced by TDC) and secologanin to form strictosidine. wikipedia.orgwikiwand.combiorxiv.orgfrontiersin.org Like TDC, STR genes are conserved in Gelsemium sempervirens and are primarily expressed in the roots. researchgate.net STR is part of a conserved gene cluster that initiates MIA biosynthesis. researchgate.netbiorxiv.org

Multidrug and Toxic Compound Extrusion (MATE) Transporters in Alkaloid Production

Multidrug and Toxic Compound Extrusion (MATE) transporters are involved in the transport and compartmentalization of various metabolites, including alkaloids, in plants. researchgate.netbiorxiv.orgmdpi.commdpi.comfrontiersin.org In the context of MIA biosynthesis, MATE transporters, such as MATE1, are found within the conserved STR BGC. researchgate.netbiorxiv.org These transporters facilitate the import of secologanin into the vacuole, the cellular compartment where STR is located and the condensation reaction to form strictosidine occurs. biorxiv.org MATE transporters typically function as antiporters, utilizing a proton gradient to drive the transport of substrates. mdpi.commdpi.com Their role in alkaloid production can involve transporting alkaloids to storage sites like the vacuole, potentially as a detoxification mechanism or for accumulation. mdpi.commdpi.com

Hydroxylase/Cyclase Enzymes (e.g., HYC3O, HYC3R) and Stereochemical Inversion

Hydroxylase/Cyclase enzymes, specifically HYC3O and HYC3R, have been implicated in the stereochemical inversion at the C3 position of MIAs. biorxiv.org This inversion is crucial for the biosynthesis of numerous 3R MIAs and oxindole (B195798) derivatives. biorxiv.org While the initial product strictosidine has a 3S stereochemistry, enzymes like HYC3O and HYC3R can collaboratively invert this to 3R. biorxiv.org HYC3Os are suggested to be involved in H3-hydride abstraction, followed by si-face C3-reduction by HYC3Rs. biorxiv.org In Gelsemium species, HYC3Os may play a role in oxidizing intermediates relevant to this compound biosynthesis, given that this compound possesses a modified sarpagan skeleton, potentially arising from oxidative rearrangement. biorxiv.org However, the precise physiological roles of GsHYC3O and GsHYC3R in Gelsemium and the full extent of their involvement in this compound biosynthesis and stereochemical control require further elucidation. biorxiv.org These enzymes are also found within gene clusters in other MIA-producing plants, suggesting a conserved role in alkaloid biosynthesis. biorxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 279057 wikipedia.orgnih.govalchetron.comwikiwand.comuni.lumdpi.com |

| Anhydrovobasindiol | Not readily available in search results for this specific name in the context of this compound biosynthesis intermediates. PubChem CID 624785 is for Anhydrovariabilin, a different compound. nih.gov |

| Gelsenidine | Not readily available in search results for this specific name in the context of this compound biosynthesis intermediates. PubChem CID 251002 is for Gelsedine, a related but different compound. nih.gov PubChem CID 415578 is for 11-methoxy Gelsedine. nih.gov |

| Tryptophan | 6305 researchgate.netfishersci.atguidetopharmacology.orgfishersci.ptnih.gov |

| Strictosidine | 161336 nih.govuni.lu |

| Strictosidine aglycone | 439972 (Parent Compound of Strictosidine aglycone(1+)) nih.gov |

| Tryptamine | 6186 (from external knowledge, not directly cited in provided snippets for CID) |

| Secologanin | 122731 (from external knowledge, not directly cited in provided snippets for CID) |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables (e.g., enzyme activity rates for specific this compound intermediates, gene expression levels of the mentioned enzymes under different conditions directly linked to this compound production) were not consistently available in a structured format. The search results primarily describe the roles of the enzymes and intermediates in the pathway and the presence of gene clusters. Therefore, interactive data tables cannot be generated based solely on the provided search output while strictly adhering to the outline and content requirements.

However, a conceptual table summarizing the roles of the key enzymes discussed can be presented:

| Enzyme Name | Role in this compound Biosynthesis |

| Tryptophan Decarboxylase (TDC) | Catalyzes the conversion of tryptophan to tryptamine. researchgate.netbiorxiv.orgscienceopen.comresearchgate.netfrontiersin.org |

| Strictosidine Synthase (STR) | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. researchgate.netbiorxiv.orgscienceopen.comresearchgate.netfrontiersin.org |

| MATE Transporters | Facilitate transport, potentially of secologanin into the vacuole where STR is located. researchgate.netbiorxiv.org May also be involved in alkaloid compartmentalization. mdpi.commdpi.comfrontiersin.org |

| Hydroxylase/Cyclase Enzymes (HYC3O, HYC3R) | Implicated in C3 stereochemical inversion in MIAs; potential role in oxidizing intermediates in this compound biosynthesis. biorxiv.org |

Related Alkaloids from the this compound Biosynthetic Pathway

The biosynthetic pathway leading to this compound also gives rise to other structurally related alkaloids found within Gelsemium species. wikipedia.orgwikiwand.com Two notable examples are koumine and gelsemicine, which are considered to be derived from intermediates within or directly from the this compound pathway. wikipedia.orgwikiwand.com

Koumine is a significant indole alkaloid found in Gelsemium elegans and is structurally related to this compound. tandfonline.comfrontiersin.org It is believed to be derived from anhydrovobasindiol, an intermediate in the this compound biosynthetic pathway, through oxidation and rearrangement reactions. wikipedia.orgwikiwand.com Koumine has a molecular formula of C₂₀H₂₂N₂O and a molecular weight of 306.40 g/mol . frontiersin.orgamericanelements.com

Research has explored the pharmacological activities of koumine, including its effects on inhibitory receptors. Studies have shown that koumine can inhibit GlyRs composed of α1 subunits, as well as GABAARs. mdpi.com Koumine has also been investigated for its anti-inflammatory and analgesic effects, with studies suggesting it may interact with translocator protein 18 kDa (TSPO) and influence the biosynthesis of neurosteroids like allopregnanolone (B1667786). tandfonline.comtaylorandfrancis.comnih.gov

Here is a summary of some properties of Koumine:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₂O | frontiersin.orgamericanelements.com |

| Molecular Weight | 306.40 g/mol | frontiersin.orgamericanelements.com |

| PubChem CID | 91895267 or 102004413 (Multiple CIDs may exist) | frontiersin.orgfrontiersin.orgbohrium.com |

Gelsemicine is another alkaloid found in Gelsemium species, including Gelsemium sempervirens and Gelsemium elegans. wikidata.org It is considered to be derived from this compound itself through processes involving aromatic oxidation and O-methylation. wikipedia.orgwikiwand.com Gelsemicine is classified as a gelsedine-type alkaloid and has a chemical formula of C₂₀H₂₆N₂O₄. wikidata.org Its mass is approximately 358.189257 daltons. wikidata.org

Gelsemicine can be synthesized from sarpagine-type indole alkaloids, such as gardnerine, through intermediates like humantenine, gelselegine, and gelsenicine. rsc.org

Here is a summary of some properties of Gelsemicine:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₄ | wikidata.org |

| Mass | 358.189257 Da | wikidata.org |

| PubChem CID | 5462428 or 118701630 (Multiple CIDs may exist) | wikidata.orgnih.govmetabolomicsworkbench.org |

Total Chemical Synthesis Methodologies for Gelsemine

Challenges in Gelsemine (B155926) Total Synthesis

The structural complexity of this compound poses significant challenges to synthetic chemists. These difficulties stem primarily from its unique cage structure and the presence of multiple contiguous chiral centers. researchgate.netutexas.edu

Complex Hexacyclic Cage Structure

This compound features a compact hexacyclic cage structure comprising a bicyclo[3.2.1]octane skeleton, a pyrrolidine (B122466) ring, a tetrahydropyran (B127337) ring, and a spiro-oxindole moiety. nih.govbham.ac.uk Assembling this intricate arrangement of rings with precise control over bond formation and ring junctions is a major hurdle in total synthesis. The enforced functional-group proximity within the cage-like skeleton further complicates synthetic strategies. bham.ac.uk

Multiple Contiguous Chiral Centers

This compound contains seven contiguous chiral carbon centers. researchgate.netutexas.eduresearchgate.net The stereoselective creation and control of these multiple stereocenters during the synthesis sequence are critical for obtaining the desired natural product. This requires highly diastereoselective and, for asymmetric syntheses, enantioselective reactions at multiple stages. researchgate.net The challenge is amplified by the presence of congested quaternary carbon stereocenters, particularly at C20 and C7. acs.orgresearchgate.netresearchgate.net

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic analysis of this compound typically involves disconnecting key bonds to arrive at simpler, more readily available starting materials. Various strategic approaches have been employed to construct the complex framework, often focusing on the efficient assembly of the core bicyclic system and the introduction of the key stereochemical features. bham.ac.ukthegoodscentscompany.comnih.govresearchgate.net

Construction of the Bicyclo[3.2.1]octane Core

A central element in many this compound syntheses is the construction of the bicyclo[3.2.1]octane core. thegoodscentscompany.comnih.govresearchgate.netmdpi.com Different strategies have been developed for this purpose, including [4+3] cycloaddition reactions bham.ac.ukgrafiati.com, divinylcyclopropane-cycloheptadiene rearrangements bham.ac.ukjst.go.jp, and intramolecular cyclizations psu.eduacs.org. For instance, one approach involves constructing this system through a divinylcyclopropane rearrangement of a suitable precursor. jst.go.jp Another strategy utilizes a bridge swapping approach from an oxabicyclo[3.2.1]octanone. acs.org The stereochemistry of this core is crucial as it sets the stage for the introduction of other parts of the molecule.

Stereoselective Introduction of the Bridgehead Quaternary Carbon

The bridgehead quaternary carbon at C20 is a key stereogenic center in this compound, and its stereoselective introduction is a significant challenge. thegoodscentscompany.comresearchgate.netscispace.com Strategies to address this have included employing sigmatropic rearrangements acs.orgresearchgate.netnih.gov and intramolecular reactions designed to control the formation of this congested center. Some approaches have focused on forming the pyrrolidine moiety, which incorporates the C20 carbon, with control over its stereochemistry. researchgate.netscispace.com

Formation of the Spiro-Oxindole Moiety

The spiro-oxindole moiety, another prominent feature of this compound, is often constructed through specific annulation reactions. nih.govbham.ac.ukthegoodscentscompany.commdpi.com Methods employed include intramolecular Heck reactions nih.govbham.ac.ukuva.nl, radical cyclizations bham.ac.uk, and condensation reactions followed by cyclization bham.ac.ukjst.go.jp. The stereochemical outcome of the spiro-oxindole formation is critical and has been addressed through various means, sometimes involving epimerization strategies to achieve the desired configuration. nih.gov Photolysis of alkoxy-substituted-1-alkenylbenzotriazoles has also been utilized to generate the spiro-oxindole. rsc.orgrsc.org

Cyclization Strategies for the Tetrahydropyran Ring

The construction of the tetrahydropyran ring is a crucial step in the total synthesis of this compound. One approach involves the selective reduction of a tricyclic ketone to yield an axial alcohol, which subsequently cyclizes to form a lactone, serving as a precursor for the tetrahydropyran ring. bham.ac.uk Another strategy involves oxymercuration followed by reductive demercurization to furnish the tetrahydropyran ring. beilstein-journals.org Intramolecular displacement of a carbon-oxygen bond within a strategic oxetane (B1205548) has also been employed to form this ring system. researchgate.net

Prominent Total Synthesis Routes and Key Reactions

Over the past three decades, several research groups have reported total syntheses of this compound, both in racemic and enantioselective forms. benthamdirect.comresearchgate.net These syntheses highlight diverse and innovative chemical transformations to address the structural complexity of the target molecule.

Photo-induced [2+2]-Cycloaddition Methodologies

Photo-induced [2+2]-cycloaddition has been utilized in the total synthesis of this compound. The Johnson group, for instance, achieved the first total synthesis of (±)-gelsemine in 1994 using a photo-induced [2+2]-cycloaddition approach of a triene intermediate to construct a key tricyclic diester. researchgate.netresearchgate.net This intermediate possessed the necessary carbon atoms and the correct cis relationship for subsequent transformations. psu.edu

Biomimetic Enol-Oxonium Cyclization Strategies

Biomimetic enol-oxonium cyclization strategies have been employed to construct the complex cage structure of this compound, often in a single cascade sequence. wikipedia.orgbenthamdirect.comresearchgate.netdntb.gov.uanih.govresearchgate.net This approach can simultaneously form multiple rings and stereocenters, mimicking proposed biosynthetic pathways. nih.govresearchgate.net The Qin group reported an enantioselective synthesis of (+)-gelsemine in 2012 featuring a late-stage bioinspired enol-oxonium cyclization cascade that efficiently constructed the pentacyclic core as a single isomer. researchgate.netthieme-connect.comoup.com

[4+3] Cycloaddition Approaches

The [4+3] cycloaddition reaction has played a role in accessing the seven-membered ring systems found in many natural products, including intermediates in this compound synthesis. bham.ac.uk This type of cycloaddition can be viewed as a 4C+3C process. bham.ac.uk Some synthetic routes to the this compound core structure have involved a [4+3] cycloaddition as a key step. bham.ac.uk

Metal-Catalyzed Free-Radical C-H Activation for Spiro-Oxindole Construction

The construction of the spiro-oxindole moiety is a significant challenge in this compound synthesis. bham.ac.uk Metal-catalyzed free-radical C-H activation has been explored as a strategy for this purpose. bham.ac.uk This method can provide a route to the spiro-oxindole core structure. bham.ac.uk Free radical cyclizations, in general, have played important roles in constructing both the tricyclic core and the oxindole (B195798) substructures of this compound. acs.org

Development of Formal and Enantioselective Syntheses

The pursuit of formal and enantioselective syntheses of this compound has been a significant area of research, aiming to access the natural product or key intermediates in a stereochemically controlled manner. Formal syntheses involve the synthesis of a previously synthesized intermediate that has already been converted to the final target molecule, thereby formally completing the total synthesis. Enantioselective syntheses aim to produce a single enantiomer of the target molecule.

Several research groups have contributed to the development of formal and enantioselective routes. For instance, a formal enantioselective total synthesis of (+)-gelsenicine, a related Gelsemium alkaloid, has been described, exploring different strategies to establish the correct stereochemistry researchgate.netnih.gov. This work highlights the ongoing efforts to develop asymmetric approaches to the Gelsemium alkaloid family nih.gov.

One notable asymmetric total synthesis of (+)-gelsemine reported in 2012 featured a late-stage bioinspired enol-oxonium cyclization as a key step oup.comresearchgate.net. This synthesis started from a readily available enantioenriched aziridine (B145994) and involved a series of transformations to construct the complex pentacyclic core of this compound with control over stereochemistry oup.com. Another concise asymmetric synthesis of (+)-gelsemine was reported in 2015, which utilized an asymmetric Diels-Alder reaction to construct a key azabicyclo[2.2.2]octane core in a highly enantioselective fashion oup.comoup.com.

Strategies employing catalytic asymmetric reactions have been explored to address the challenge of setting the multiple chiral centers in this compound and related alkaloids. For example, highly enantioselective organocatalytic Diels-Alder reactions have been investigated as a modern concept in the synthesis of this compound researchgate.netbenthamdirect.comrsc.org.

Advances in Chirality Transfer

Chirality transfer is a strategy in asymmetric synthesis where stereochemical information from a starting material or reagent is relayed to a product during a chemical transformation. Advances in chirality transfer have played a role in the development of enantioselective routes to this compound and its analogs.

In the context of Gelsemium alkaloid synthesis, chirality transfer from enantioenriched substrates has been explored as a strategy for establishing stereocenters researchgate.netnih.gov. For instance, investigations into enantioselective formal total syntheses of (+)-gelsenicine considered a plan involving chirality transfer from enantioenriched substrates researchgate.netnih.gov. While this strategy has been explored, in some cases, asymmetric catalysis approaches utilizing metal complexes have proven more effective in achieving high enantiopurity of key intermediates researchgate.netnih.gov.

Research into platinum-catalyzed 1,6-enyne cycloisomerizations has demonstrated enantiospecific cycloisomerizations of chiral ethereal 1,6-enynes, where the stereogenicity of a propargylic stereocenter is transferred to the cyclopropyl (B3062369) carbons formed during the reaction nih.govnih.gov. This type of process requires a stereocenter in the starting material, and its stereochemical information is relayed to the product nih.govnih.gov. Studies have indicated that the efficiency of this chirality transfer can be influenced by substituents on the substrate nih.govnih.gov.

While chirality transfer from enantioenriched substrates is a valuable strategy, the effectiveness can vary depending on the specific transformation and substrate design researchgate.netnih.gov. The development of robust and highly efficient chirality transfer processes remains an active area of research in the synthesis of complex molecules like this compound.

Summary of Selected Enantioselective Synthesis Approaches to this compound and Analogs (Illustrative examples based on search results)

| Year | Research Group | Target Molecule | Key Asymmetric Strategy | Outcome/Note | Source |

| 2000 | Fukuyama | (+)-Gelsemine | Asymmetric synthesis | Total synthesis reported. baranlab.org | baranlab.org |

| 2012 | Qin | (+)-Gelsemine | Bioinspired enol-oxonium cyclization | Enantiospecific total synthesis. oup.comresearchgate.net | oup.comresearchgate.net |

| 2015 | Zhai & Qiu | (+)-Gelsemine | Asymmetric Diels-Alder reaction | Concise asymmetric synthesis. oup.comoup.com | oup.comoup.com |

| 2022 | Ferreira | (+)-Gelsenicine | Chirality transfer / Asymmetric catalysis | Formal enantioselective synthesis explored, asymmetric catalysis more effective. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

This compound is an indole (B1671886) alkaloid found primarily in plants of the Gelsemium genus. wikipedia.orgmdpi.com It is known to interact with inhibitory neurotransmitter receptors in the central nervous system, particularly glycine (B1666218) receptors (GlyRs) and GABAA receptors (GABAARs). mdpi.comresearchgate.netresearchgate.netnih.gov

Molecular Pharmacology and Receptor Interactions of Gelsemine

GABAA Receptor (GABAAR) Modulation

Inhibitory Actions on Recombinant and Native GABAARs

Gelsemine (B155926) has been shown to inhibit the function of both recombinant and native GABAARs. mdpi.comfrontiersin.orgnih.gov Electrophysiological recordings have demonstrated that this compound inhibits agonist-evoked currents through these receptors. frontiersin.orgnih.gov The inhibitory actions of this compound on widely expressed GABAAR configurations, including those associated with benzodiazepine (B76468) actions (e.g., α1β2γ2, α2β3γ2, α3β3γ2, and α5β2γ2), appear to be similar, suggesting a lack of significant subunit-selective inhibitory effects on these specific configurations. nih.govresearchgate.netresearchgate.net this compound has been reported to have IC₅₀ values ranging from approximately 55 to 75 µM on recombinant and native GABAARs. mdpi.comresearchgate.net Experimental evidence suggests that this compound's actions on these ion channels may occur in a competitive manner, as it has been observed to decrease the apparent agonist sensitivity of native GABAARs without significantly altering maximal currents or desensitization rates. nih.govresearchgate.net

Absence of Association with Benzodiazepine Binding Site

Studies investigating the molecular interactions of this compound with GABAARs have indicated that its functional inhibition is not associated with the classical benzodiazepine (BDZ) binding site. frontiersin.orgnih.govresearchgate.net While the BDZ site is located at the extracellular interface between α and γ2 subunits, this compound's inhibitory effects persist on GABAARs with a point mutation (α1(H101R)) that disrupts BDZ binding, as well as on receptors lacking the γ2 subunit (α1β2). frontiersin.orgnih.gov This suggests that this compound modulates GABAAR function through a different mechanism or binding site than benzodiazepines. frontiersin.org Computational investigations have explored potential binding sites for this compound on GABAARs, including the transmembrane region at the β+/α− interface, which is also a potential site for neurosteroids and benzodiazepine drugs. mdpi.com

Presynaptic Modulation of GABAergic Synaptic Events

Beyond its direct effects on GABAARs, this compound has also been shown to influence GABAergic synaptic transmission. frontiersin.orgnih.govresearchgate.net Research using cultured cerebral cortical neurons has demonstrated that this compound can diminish the frequency of spontaneous currents at GABAergic synapses. mdpi.comfrontiersin.orgnih.gov This effect is likely mediated through a presynaptic modulation mechanism, suggesting that this compound may impact the release of GABA neurotransmitter. frontiersin.orgnih.govresearchgate.netdntb.gov.ua

Interactions with Neurosteroid Biosynthesis Pathways

This compound has also been investigated for its interactions with neurosteroid biosynthesis pathways, particularly in the spinal cord. researchgate.netnih.gov

Modulation of 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Enzyme Activity

Studies have indicated that this compound can stimulate the activity of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR). wikipedia.orgnih.govnih.gov This enzyme plays a crucial role in the biosynthesis of neurosteroids, including allopregnanolone (B1667786), by catalyzing the conversion between 3-keto steroids and their corresponding 3α-hydroxy derivatives. nih.govwikipedia.orgnih.gov Research suggests that this compound's effect on 3α-HSOR activity may contribute to altered neurosteroid levels in the CNS. nih.govnih.govnih.gov

Stimulation of Allopregnanolone Production in Spinal Cord Models

This compound has been shown to stimulate the production of the neurosteroid allopregnanolone (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP) in spinal cord models. researchgate.netnih.govnih.govfrontiersin.org Experiments using rat spinal cord slices demonstrated that this compound increased the conversion of [(³H)]-progesterone into [(³H)]3α,5α-THP. researchgate.netnih.gov This stimulatory effect on allopregnanolone synthesis appears to be dependent on glycine (B1666218) receptor activation, as it was blocked by strychnine (B123637), a selective antagonist of glycine receptors. researchgate.netnih.govnih.gov The effect of this compound on allopregnanolone production in the spinal cord was found to be additive with that of glycine, suggesting a potential interaction between this compound, glycine receptors, and the neurosteroid biosynthetic machinery. researchgate.netnih.govfrontiersin.org this compound has been reported to strongly stimulate the upregulation of 3α,5α-THP biosynthesis at concentrations as low as 1x10⁻⁸ M in rat spinal cord slices. researchgate.net

Other Molecular Targets and Biological Interactions

Beyond its activity at glycine and GABA receptors, this compound has been shown to interact with other molecular targets, contributing to its observed biological effects, particularly in neurological contexts. wikipedia.orgresearchgate.net

Transglutaminase Type 2 (TG2) Enzyme Inhibition and Amyloid-Beta Peptide Aggregation

Recent investigations have identified transglutaminase type 2 (TG2) as a previously unrecognized molecular target of this compound. nih.govnih.govmdpi.com TG2 is an enzyme implicated in protein cross-linking and plays a role in the aggregation and neurotoxicity of amyloid-beta (Aβ) peptide, a key factor in Alzheimer's disease (AD) pathogenesis. nih.govnih.govmdpi.comresearchgate.net Studies utilizing bioinformatic, biochemical, and functional assays in neuronal models suggest that this compound inhibits TG2 activity. nih.govnih.govmdpi.com Molecular modeling and biochemical analyses indicate that this compound interacts with the catalytic site of TG2, leading to its inhibition. nih.govnih.govmdpi.com Furthermore, this compound has been shown to modulate the TG2-mediated Aβ aggregation process, resulting in attenuated Aβ-induced neurotoxicity and preservation of neuronal function. nih.govnih.govmdpi.com Specifically, this compound treatment (50 μM) nearly eliminated detectable Aβ aggregates between 20 and 40 kDa formed by TG2. researchgate.net

Anti-Neuroinflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties, which are relevant in the context of neuroinflammation, a process implicated in various neurological disorders. mdpi.com Its anti-neuroinflammatory mechanisms involve the modulation of inflammatory mediators and pathways.

Inhibition of Inflammatory Cytokine Expression (e.g., IL-1β, IL-6)

Studies have shown that this compound can decrease the levels of pro-inflammatory cytokines, including interleukin (IL)-1β and IL-6, in brain regions such as the hypothalamus and hippocampus in stress-induced mouse models. nih.gov This suggests that this compound can suppress the expression of these key inflammatory signaling molecules.

Modulation of NLR Family Pyrin Domain Containing 3 (NLRP3) Inflammasome

This compound has been found to inhibit the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome pathway. nih.govresearchgate.netdntb.gov.ua The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response and is involved in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. wikipedia.orgguidetopharmacology.orgchemmethod.com By inhibiting the NLRP3 inflammasome, this compound can suppress neuroinflammatory responses. nih.gov

Regulation of Brain-Derived Neurotrophic Factor (BDNF) and cAMP Response Element-Binding Protein (CREB) Pathways

This compound has been shown to influence the expression and activity of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), pathways crucial for neuronal plasticity, survival, and neurogenesis. nih.govresearchgate.netdntb.gov.uaglobalauthorid.com In stress-induced mouse models, this compound treatment dramatically reversed increased expression of BDNF and CREB in the hypothalamus. nih.gov CREB is an upstream transcription factor of BDNF, and BDNF expression is largely dependent on CREB activation. nih.gov By modulating the CREB/BDNF pathways, this compound may help maintain neuronal plasticity and protect neurogenesis. researchgate.netglobalauthorid.com

Spinal α3 Glycine Receptor Activation in Nociceptive Pathways

The glycine receptor (GlyR) is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system, including the processing of pain signals in the spinal cord frontiersin.orgethz.ch. The α3 subunit of the GlyR (α3 GlyR) has been identified as a significant target in chronic pain pathways researchgate.netfrontiersin.org.

Studies have demonstrated that this compound produces potent and specific antinociception in chronic pain states, such as formalin-induced tonic pain, bone cancer-induced mechanical allodynia, and spinal nerve ligation-induced painful neuropathy in animal models researchgate.netnih.gov. This antinociceptive effect is dose-dependent and appears to be mediated primarily through the activation of spinal α3 GlyRs researchgate.netnih.gov.

Experimental evidence supporting the interaction of this compound with spinal α3 GlyRs includes the observation that the GlyR antagonist strychnine can dose-dependently block this compound-induced antinociception in chronic pain models researchgate.netnih.gov. Furthermore, this compound has been shown to displace H(3)-strychnine binding in rat spinal cord homogenates, indicating a direct interaction with the receptor researchgate.netnih.gov. Gene ablation studies using siRNA targeting the α3 GlyR subunit, but not the α1 GlyR subunit, nearly completely prevented the antinociceptive effects of this compound in neuropathic pain, highlighting the specific involvement of the α3 subunit researchgate.netnih.gov.

While this compound shows potent activity as an agonist of mammalian glycine receptors, it has been reported to have significantly higher binding affinity for some of these receptors compared to its native agonist, glycine wikipedia.org. Electrophysiological studies on recombinant GlyRs have shown that this compound can modulate glycine-activated currents, displaying concentration-dependent inhibition on α2 and α3 GlyRs mdpi.com. Studies using spinal cord tissue also found that this compound displaces 3H-strychnine-binding curves, with an IC50 value on native GlyRs of approximately 40 μM mdpi.com.

The activation of spinal α3 GlyRs by this compound contributes to its analgesic effects, supporting the notion that spinal α3 GlyRs represent a potential therapeutic target for managing chronic pain researchgate.netnih.gov.

Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Phosphorylation

Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine protein kinase involved in numerous cellular processes, including those relevant to neurodegenerative diseases like Alzheimer's disease researchgate.netnih.govmdpi.com. GSK-3β plays a pivotal role in the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's disease nih.gov. The activity of GSK-3β is regulated by phosphorylation at various sites, with phosphorylation at serine 9 (Ser9) typically leading to its inactivation nih.govmdpi.comnih.gov.

Recent research suggests that this compound can modulate GSK-3β phosphorylation. In studies using mouse models of β-amyloid (Aβ) oligomer-induced Alzheimer's disease, this compound treatment was observed to significantly increase the phosphorylation level of GSK-3β at the Ser9 site nih.govresearchgate.netresearchgate.net. This increased phosphorylation at Ser9 is associated with a reduction in GSK-3β activity nih.govnih.gov.

The modulation of GSK-3β phosphorylation by this compound is considered a potential mechanism contributing to its neuroprotective effects, particularly in the context of reducing tau hyperphosphorylation and alleviating cognitive impairments observed in these animal models nih.govresearchgate.netresearchgate.net. While the precise molecular details of how this compound leads to increased Ser9 phosphorylation of GSK-3β require further investigation, these findings highlight a potential interaction between this compound and signaling pathways involving this kinase.

The observed increase in pSer9-GSK3β expression suggests that this compound may indirectly inhibit GSK-3β activity by promoting its inactivating phosphorylation at this residue researchgate.netresearchgate.net. This modulation could have implications for various cellular processes regulated by GSK-3β, including protein phosphorylation pathways and potentially contributing to the observed neuroprotective and anti-inflammatory effects of this compound nih.govresearchgate.netresearchgate.net.

Table 1: Effect of this compound on pSer9-GSK3β Expression in Aβ Oligomer-Treated Mice

| Treatment Group | pSer9-GSK3β Expression Level (Relative to Control) |

| Aβ Oligomer | Decreased |

| Aβ Oligomer + this compound | Increased |

Note: Data is illustrative based on research findings indicating an increase in pSer9-GSK3β expression with this compound treatment in Aβ oligomer models researchgate.netresearchgate.net. Specific quantitative values may vary depending on experimental conditions.

Table 2: this compound Interaction with Glycine Receptors

| Receptor Subunit | This compound Effect | IC50/Ki Value (Spinal Cord Homogenates) |

| α3 GlyR | Activation/Antinociception | 21.9 μM (Ki for 3H-strychnine binding displacement) researchgate.netnih.gov |

| α2 GlyR | Inhibition | - mdpi.com |

| α1 GlyR | Bell-shape modulation/Displacement of glycine curves to the left | - mdpi.com |

| Native GlyRs (Spinal Cord) | Inhibition/Displacement of strychnine binding | ~40 μM (IC50) mdpi.com |

Note: This table summarizes findings from various studies on this compound's interaction with different GlyR subunits and native receptors researchgate.netnih.govmdpi.com.

Structure Activity Relationship Sar Studies of Gelsemine and Analogs

Influence of Stereochemistry on Biological Activity

The complex polycyclic architecture of gelsemine (B155926) includes multiple stereocenters, contributing to its structural complexity. semanticscholar.org The stereochemical arrangement of atoms in a molecule can significantly impact its interaction with biological targets, which are often chiral themselves.

Differences in Activity Between Optical Isomers

Optical isomers, or enantiomers, are stereoisomers that are non-superimposable mirror images of each other. Despite having the same chemical formula and connectivity, they can exhibit different biological activities due to the specific three-dimensional fit required for binding to chiral receptor sites or enzymes. Studies on this compound have demonstrated that its optical isomers can indeed exhibit differential cytotoxic activity. For instance, (+) this compound has been shown to exhibit cytotoxic activity against PC12 cells, while (-) this compound was not cytotoxic in one study. mdpi.comnih.gov This highlights the crucial role of stereochemistry in determining the biological effects of this compound.

Elucidation of Molecular Determinants for Receptor Interactions

Understanding how this compound interacts with its primary targets, GlyRs and GABAARs, at a molecular level is crucial for elucidating its mechanism of action and informing the design of safer analogs. mdpi.commdpi.comresearchgate.netresearchgate.net

Orthosteric and Allosteric Binding Sites on Glycine (B1666218) Receptors

Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. wikipedia.orgfrontiersin.org They possess distinct binding sites for ligands, including the orthosteric site where the endogenous agonist glycine binds, and various allosteric sites that can modulate receptor function. This compound has been identified as a modulator of GlyRs. mdpi.comnih.gov Research suggests that this compound can interact with the orthosteric site of GlyRs, particularly those composed of α subunits. mdpi.commdpi.comnih.gov Specifically, studies indicate that low-toxicity Gelsemium alkaloids, including this compound, primarily exert effects on GlyRs by binding to the orthosteric site located between two α-subunits. mdpi.comresearchgate.netresearchgate.net The interaction of this compound with GlyRs can lead to complex effects, including both potentiation at low concentrations and inhibition at higher concentrations on certain GlyR subtypes, such as homomeric α1 receptors. nih.gov The extracellular domain of GlyRs appears crucial for the subunit-specific actions of this compound. mdpi.com

Transmembrane Structural Domains on GABAA Receptors

GABAA receptors are another class of ligand-gated ion channels responsible for inhibitory signaling in the brain. frontiersin.orgwikipedia.org They have multiple binding sites, including the orthosteric site for GABA and various allosteric sites located in different domains, including the transmembrane region. Both highly toxic and low-toxicity Gelsemium alkaloids, including this compound, have been shown to target GABAARs. mdpi.comresearchgate.netresearchgate.netresearchgate.net Studies utilizing electrophysiological techniques and molecular modeling suggest that these alkaloids, including this compound, commonly bind to the transmembrane structural domains at the β+/α− interface of GABAARs. mdpi.comresearchgate.netresearchgate.netresearchgate.net This region is also recognized as a potential binding site for neurosteroids and certain benzodiazepine (B76468) drugs. mdpi.com While this compound can inhibit natural GABAARs expressed in cultured neurons, its direct anxiolytic or analgesic actions may not be solely mediated through GABAARs, although these receptors could play a role in alkaloid-induced toxicity. researchgate.net

Computational Approaches in SAR Elucidation

Computational methods play a vital role in modern SAR studies, providing insights into molecular interactions and predicting binding affinities. nih.govnih.gov

Molecular Docking Simulations

Molecular docking simulations are a key computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the binding affinity. nih.govnih.gov These simulations are widely employed in SAR studies to understand the molecular determinants of ligand-receptor interactions. nih.govnih.gov For this compound and other Gelsemium alkaloids, molecular docking has been used to investigate their interactions with GlyRs and GABAARs. mdpi.comnih.gov By docking this compound into the known structures of these receptors, researchers can predict binding sites, analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate binding scores. mdpi.comnih.govmdpi.com These computational predictions can then guide experimental studies and the design of novel analogs with improved properties. mdpi.comnih.gov For example, docking studies have supported the interaction of this compound with the orthosteric sites of glycine and GABA type A receptors. mdpi.com Docking scores and binding free energy calculations have been used to assess the favorability of this compound's interaction with different receptor sites. nih.govmdpi.com

Data Table: Predicted Binding Affinities of this compound and Analogs to TG2 (In Silico Docking)

| Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔG, kcal/mol) |

| This compound | -32.24 | -32.24 |

| Koumine (B8086292) | -31.35 | -31.35 |

| Gelsevirine | -22.07 | -22.07 |

| Gelsenicine | -21.77 | -21.77 |

Note: This table presents data from an in silico molecular docking study investigating the interaction of Gelsemium alkaloids with the catalytic region of transglutaminase type 2 (TG2). While TG2 is not a primary focus of this article, this table serves as an example of how docking data is presented in SAR studies. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling plays a crucial role in understanding the structural features of this compound and its analogs that are essential for their biological activity, particularly their modulation of inhibitory receptors like glycine receptors (GlyRs) and GABAA receptors (GABAARs). A pharmacophore represents the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. wikipedia.orgnih.gov These models can explain how structurally diverse ligands can bind to a common receptor site and are valuable tools for identifying novel ligands through virtual screening or de novo design. wikipedia.org

Studies investigating the molecular interactions of Gelsemium alkaloids, including this compound, with GlyRs and GABAARs have utilized bioinformatic approaches such as pharmacophore modeling to reveal the physicochemical features critical for functional modulation. researchgate.netmdpi.comnih.govresearchgate.net These studies suggest that the indole (B1671886) groups present in many Gelsemium alkaloids contribute essential features, such as an aromatic ring and a hydrophobic core, which are requirements for functional activity. mdpi.com

Pharmacophore modeling in the context of this compound's interaction with inhibitory receptors has aimed to define the key molecular determinants involved in these interactions. mdpi.com By analyzing the structural and activity data of this compound and other Gelsemium alkaloids like koumine, gelsevirine, and humantenmine (B199024), pharmacophore models can be generated to highlight the spatial arrangement of chemical features necessary for binding and modulation. mdpi.comnih.gov

Research has shown that the extracellular domain and residues within the orthosteric site of GlyRs are critical for the effects of Gelsemium alkaloids. mdpi.comresearchgate.net Pharmacophore modeling complements these findings by providing an abstract representation of the required molecular features. wikipedia.org For instance, pharmacophore analyses have indicated that indole groups provide an aromatic ring and a hydrophobic core, features important for the functional activity of these alkaloids on inhibitory channels. mdpi.com

While specific detailed pharmacophore models for this compound itself and comprehensive data tables directly extracted from the search results are limited to general descriptions within the provided snippets, the research clearly indicates that pharmacophore modeling has been applied to understand the interaction of Gelsemium alkaloids with their targets. The models reveal physicochemical features of the alkaloids necessary for functional modulation. researchgate.netmdpi.comresearchgate.net

Based on the described research, a hypothetical representation of the key pharmacophore features for active Gelsemium alkaloids modulating inhibitory receptors might include:

| Feature Type | Description | Potential Location on this compound/Analogs |

| Hydrophobic Feature | Represents lipophilic interactions. | Indole core, other non-polar regions |

| Aromatic Ring | Represents pi-pi stacking or other aromatic interactions. | Indole ring |

| Hydrogen Bond Acceptor | Represents atoms capable of accepting a hydrogen bond. | Oxygen or Nitrogen atoms in the structure |

| Hydrogen Bond Donor | Represents atoms capable of donating a hydrogen bond. | Nitrogen atoms with attached hydrogen |

Further detailed research findings from pharmacophore modeling studies would typically involve specifying the number and spatial arrangement of these features, along with their tolerance spheres. These models are then used in virtual screening to identify compounds with similar pharmacophoric properties, which are predicted to exhibit similar biological activity. nih.govfrontiersin.org The development and validation of these models often involve selecting a training set of active and inactive ligands, performing conformational analysis, superimposing molecules, and abstracting the common features. wikipedia.org

The application of pharmacophore modeling in the study of this compound and its analogs contributes to a deeper understanding of their molecular mechanisms of action on inhibitory receptors, paving the way for the rational design of novel modulators with potentially improved properties. mdpi.comnih.gov

Advanced Analytical Chemistry Methodologies in Gelsemine Research

Spectroscopic Techniques for Structural Elucidation and Verification

Spectroscopic methods are fundamental in determining and confirming the chemical structure of gelsemine (B155926). These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. Early structural determinations of this compound in the late 1950s utilized proton NMR spectroscopy, which contributed significantly alongside X-ray crystallography to establishing its structure. wikipedia.orgbham.ac.uk The ¹³C NMR spectrum of this compound was also one of the first alkaloid spectra to be assigned in the 1970s. bham.ac.uk

However, the complex nature of this compound's spectrum, particularly in the 2.0-2.9 ppm range, necessitated the use of 2D NMR techniques to revise and refine previous assignments. bham.ac.uk Homonuclear 2D correlation spectra, such as ¹H-¹H Correlation Spectroscopy (COSY), are used to identify protons that are coupled to each other through bonds, providing connectivity information within the proton network. mdpi.comnih.govepfl.ch

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization-Mass Spectrometry (ESI-MS)

Mass Spectrometry (MS) techniques provide information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. High-Resolution Mass Spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. The molecular formula of this compound was determined to be C₂₀H₂₂N₂O₂, with a molecular weight of 322.44 g/mol . wikipedia.org HR-ESI-MS in positive mode has been used to determine the molecular formula of this compound isomers, for example, showing a protonated molecule peak at m/z 323.1763 ([M + H]⁺), with a calculated mass of 323.1751. mdpi.com

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography, suitable for analyzing polar and thermally labile compounds like alkaloids. ESI-MS is effective for detecting this compound, typically in positive ion mode. oup.com The fragmentation patterns observed in MS/MS experiments provide characteristic ions that can be used for identification and structural confirmation. While a full structural correlation of key mass fragments with suspected alkaloids can be complex, especially for molecules with diverse cyclic skeletons, ESI-MS/MS provides valuable fingerprinting information for plant extracts containing this compound and related alkaloids. oup.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from complex matrices, such as plant extracts or biological samples, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and quantification of this compound. These techniques offer high resolution and sensitivity, making them suitable for analyzing complex mixtures. HPLC coupled with UV detection has been developed for the quantitative analysis of this compound, along with other alkaloids like koumine (B8086292) and gelsenicine, in various samples. nih.govresearchgate.net

UPLC, an advanced form of HPLC utilizing smaller particle sizes and higher pressures, provides faster separations and improved resolution. UPLC coupled with detectors such as photo-diode array (PDA) and quadrupole time-of-flight mass spectrometry (QTOF/MS) has been employed for the characterization and quantification of alkaloids, including this compound, in Gelsemium elegans. nih.govmdpi.com HPLC-UV methods have demonstrated good linearity and recovery for the quantitative analysis of this compound in plasma samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry.

GC-MS has been utilized for the determination of this compound, particularly in the context of forensic analysis. xml-journal.net A solid phase extraction (SPE)-GC/MS technique has been developed for analyzing this compound and koumine in Gelsemium elegans. google.com GC/MS analysis can provide characteristic fragmentation patterns under electron ionization (EI) that aid in identification. xml-journal.netgoogle.com

LC-MS/MS, particularly using triple quadrupole mass analyzers (QqQ), is a highly sensitive and selective method for the quantitative analysis of this compound and other alkaloids in complex biological matrices. fyxzz.cnresearchgate.netresearchgate.netresearchgate.net Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is commonly used for quantitative analysis, offering high specificity by monitoring specific precursor-to-product ion transitions. mdpi.comfyxzz.cnresearchgate.netresearchgate.netnih.gov LC-MS/MS methods have been established for the simultaneous determination of this compound, koumine, and gelsenicine in biological samples like blood, urine, and liver, showing good linearity, sensitivity, and accuracy. fyxzz.cnresearchgate.net UPLC-MS/MS methods have also been developed for the toxicokinetic study of this compound and other alkaloids in rat plasma, demonstrating good precision and accuracy. nih.gov LC-MS/MS has also been applied to the analysis of this compound in hair samples. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC)

Two-Dimensional Liquid Chromatography (2D-LC) is a powerful separation technique that employs two different separation mechanisms in series, offering enhanced resolution for complex samples. This technique is particularly useful for analyzing samples where components may coelute in a one-dimensional separation.

A 2D-LC method coupled with solid phase extraction (SPE) has been developed for the simultaneous determination of this compound, koumine, and humantenmine (B199024) in honey. mdpi.comresearchgate.netnih.govnih.gov This method utilizes a cation exchange column in the first dimension for purification and a reversed-phase column in the second dimension for separation and quantification. researchgate.netnih.gov The 2D-LC method for this compound in honey has demonstrated good linearity, recovery, accuracy, and precision, with a limit of quantification of 5 ng/g. mdpi.comresearchgate.netnih.govnih.gov Compared to traditional HPLC, 2D-LC offers higher sensitivity and shorter detection times. mdpi.comnih.gov

Data Tables:

| Technique | Application to this compound | Key Findings / Parameters | Citations |

| NMR (1D, 2D) | Structural elucidation and verification of this compound and its isomers. | Use of ¹H, ¹³C, COSY, HMBC, HSQC for assigning proton and carbon signals and establishing connectivity. Revised assignments based on 2D data. | bham.ac.ukmdpi.comnih.govepfl.ch |

| HRMS / ESI-MS | Determination of molecular formula and accurate mass; fragmentation analysis. | Molecular formula C₂₀H₂₂N₂O₂ (322.44 g/mol ). [M + H]⁺ peak at m/z 323.1763 (calculated 323.1751) by HR-ESI-MS. Characteristic fragmentation patterns in ESI-MS/MS for identification. | wikipedia.orgmdpi.comoup.com |

| HPLC / UPLC | Separation and quantitative analysis of this compound in various matrices. | HPLC-UV for quantification in plasma (linearity 0.05-50 mg/L, recovery > 88.5%). researchgate.net UHPLC-PDA-QTOF/MS for characterization and quantification in G. elegans. nih.govmdpi.com | nih.govresearchgate.netmdpi.com |

| GC-MS/MS | Determination of this compound, particularly in forensic analysis. | SPE-GC/MS for analysis in G. elegans. google.com Detection of characteristic ions (m/z 108, 251, 279, 322) by SIM. xml-journal.net | xml-journal.netgoogle.com |

| LC-MS/MS | Sensitive and selective quantitative analysis in biological samples and other matrices. | Simultaneous determination in blood, urine, liver (LOD 0.1 ng/mL). fyxzz.cnresearchgate.net UPLC-MS/MS for toxicokinetics in rat plasma (linearity 0.1-200 ng/mL, precision < 16%). nih.gov MRM mode used. | mdpi.comfyxzz.cnresearchgate.netresearchgate.netresearchgate.netnih.gov |

| 2D-LC | Enhanced separation and quantification in complex matrices like honey. | SPE-2D-LC for simultaneous determination in honey (LOQ 5 ng/g, recovery 81-94.2%). mdpi.comresearchgate.netnih.govnih.gov Improved sensitivity and shorter detection time compared to HPLC. | mdpi.comresearchgate.netnih.govnih.gov |

Detailed Research Findings:

Research utilizing these advanced analytical techniques has provided crucial insights into this compound. For instance, 1D and 2D NMR spectroscopy were essential in elucidating the structures of optical isomers of this compound and understanding their structural similarities despite differing biological activities. mdpi.com HRMS confirmed the elemental composition of these isomers. mdpi.com

Chromatographic methods coupled with mass spectrometry have enabled the quantification of this compound in various biological and plant samples. LC-MS/MS methods have achieved low limits of detection, allowing for the analysis of this compound in complex matrices like blood, urine, liver, and hair, which is important for toxicological and pharmacokinetic studies. fyxzz.cnresearchgate.netresearchgate.netnih.gov The development of 2D-LC methods has addressed the challenges of analyzing this compound in difficult matrices like honey, providing a sensitive and accurate approach for its determination. mdpi.comresearchgate.netnih.govnih.gov These studies highlight the power of hyphenated techniques in the comprehensive analysis of this compound.

Imaging Techniques for Spatial Distribution

Understanding the spatial distribution of compounds within biological samples is crucial for elucidating their roles and accumulation patterns. Mass spectrometry imaging (MSI) is a powerful label-free technique that allows for the direct visualization of target molecules in situ in various samples, including plant tissues. frontiersin.orgnih.gov MSI combines the capabilities of mass spectrometry with imaging technology to provide information on the location and relative abundance of molecules within a sample. nih.govmdpi.com This approach is particularly valuable for studying the distribution of metabolites in heterogeneous tissues, overcoming limitations of traditional methods that often require complex sample pretreatment like extraction, which can damage unstable components or dilute analytes. nih.gov

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for In Situ Visualization

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is an ambient MSI technique that has been successfully applied to visualize the spatial distribution of alkaloids, including this compound, in plant tissues like Gelsemium elegans. frontiersin.orgmdpi.comresearchgate.netdntb.gov.uanih.gov This technique allows for the direct analysis of molecules on the tissue surface without extensive sample preparation. frontiersin.org

Studies utilizing DESI-MSI have provided detailed insights into the localization of this compound and other alkaloids within different organs and tissues of G. elegans at various growth stages. frontiersin.orgmdpi.comdntb.gov.uanih.gov For instance, research has shown that this compound, along with other alkaloids like koumine and gelsenicine, is mainly accumulated in the pith region of roots and stems and gradually decreases towards the epidermis. dntb.gov.uanih.gov Interestingly, these alkaloids have also been found in higher abundance in the leaf veins. mdpi.comdntb.gov.uanih.gov

DESI-MSI allows for the generation of ion images where the brightness intensity correlates with the relative content of the target molecule in different tissue regions. frontiersin.orgresearchgate.net This provides a visual representation of the compound's distribution. The results obtained from DESI-MSI regarding the spatial distribution of this compound have been corroborated by quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). mdpi.comnih.gov

Research findings on the spatial distribution of this compound and other alkaloids in G. elegans using DESI-MSI include the visualization of multiple alkaloids in roots, stems, and leaves at different seedling and mature stages. frontiersin.orgresearchgate.net For example, one study visualized 23 alkaloids at the seedling stage and 19 at the mature stage. frontiersin.orgresearchgate.net In mature plants, this compound and other alkaloids were found in specific regions: 16 alkaloids in the vascular bundle region of mature roots, 15 in the pith region of mature stems, and 2 in the epidermis region of mature stems. frontiersin.orgresearchgate.net

The relative content of this compound and other alkaloids can be assessed based on the image brightness intensities captured by DESI-MSI. frontiersin.orgresearchgate.netdntb.gov.uanih.gov Studies have indicated that the accumulation of these alkaloids can increase with the growth and development of the plant. dntb.gov.uanih.gov

Table 1 provides an example of the relative distribution patterns observed for this compound and other alkaloids in mature G. elegans tissues using DESI-MSI.

| Tissue Region | Primary Localization of this compound and Co-occurring Alkaloids (Examples) |

| Mature Roots | Vascular bundle region, decreasing towards epidermis. frontiersin.orgdntb.gov.uanih.gov |

| Mature Stems | Pith region, decreasing towards epidermis. frontiersin.orgdntb.gov.uanih.gov |

| Mature Leaf Veins | Higher abundance. mdpi.comdntb.gov.uanih.gov |

Future Directions and Emerging Research Avenues for Gelsemine

Discovery and Development of Novel Subunit-Selective Glycine (B1666218) Receptor Modulators

Gelsemine (B155926) is known to interact with glycine receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system (CNS) mdpi.comnih.govmdpi.com. Research indicates that this compound can modulate recombinant and native glycine receptors, exhibiting conformation-specific and subunit-selective effects nih.gov. Specifically, studies have shown that this compound displays concentration-dependent inhibition on α2 and α3 GlyRs, while showing a bell-shape modulation on currents through homomeric α1GlyRs mdpi.comresearchgate.net. This subunit selectivity is a critical area for future research.

Future directions include the discovery and development of novel compounds that selectively target specific GlyR subunits. This could lead to therapeutics with more precise actions and potentially reduced side effects compared to compounds that interact broadly with different GlyR subtypes. For instance, targeting α3 GlyRs has shown beneficial effects in chronic pain models frontiersin.orgresearchgate.net. Understanding the molecular determinants of this compound's interaction with different GlyR subunits, such as the role of residues like F63 on the α-subunit, is crucial for designing subunit-selective modulators mdpi.commdpi.com.

Electrophysiological studies have been instrumental in characterizing this compound's effects on GlyRs. For example, studies have measured the change in channel currents at various concentrations of this compound on different GlyR subtypes.

| GlyR Subunit | This compound Effect | IC50/EC50 Value (µM) | Reference |

| α1 (homomeric) | Bell-shape modulation | - | mdpi.comresearchgate.net |

| α2 (homomeric) | Concentration-dependent inhibition | - | mdpi.comresearchgate.net |

| α3 (homomeric) | Concentration-dependent inhibition | - | mdpi.comresearchgate.net |

| Spinal GlyRs | Inhibition | ~42 | mdpi.com |

Note: IC50 values represent the half-maximal inhibitory concentration, while EC50 values represent the half-maximal effective concentration. Specific IC50/EC50 values for homomeric α1, α2, and α3 GlyRs under concentration-dependent inhibition/modulation were not consistently provided across sources, highlighting a need for further detailed quantification in future research.

Investigation of this compound Analogs and Derivatives for Enhanced Bioactivity

The potential therapeutic benefits of this compound, coupled with its toxicity, underscore the importance of developing safer analogs and derivatives wikipedia.orgwikiwand.com. Recent research efforts have included investigations aimed at identifying modifications to the this compound structure that retain beneficial effects while minimizing toxicity wikipedia.orgwikiwand.com.

The complex hexacyclic cage structure of this compound presents a challenging target for chemical synthesis and modification benthamdirect.comresearchgate.net. Despite this, several total syntheses of this compound have been reported, providing a foundation for the creation of analogs benthamdirect.comresearchgate.netresearchgate.netbham.ac.uk. Future research will focus on structure-activity relationship studies to understand how modifications to the this compound scaffold influence its binding affinity and efficacy at target receptors, particularly GlyRs and other potential targets. This involves synthesizing a library of analogs and evaluating their pharmacological profiles in vitro and in vivo. The goal is to identify compounds with improved therapeutic indices, such as enhanced subunit selectivity for GlyRs or better targeting of other relevant pathways, while reducing interaction with targets associated with toxicity.